molecular formula C14H22N2 B5777814 1-ethyl-4-[(3-methylphenyl)methyl]piperazine

1-ethyl-4-[(3-methylphenyl)methyl]piperazine

Cat. No.: B5777814
M. Wt: 218.34 g/mol
InChI Key: LBUSHCOBJIVLJL-UHFFFAOYSA-N
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Description

1-ethyl-4-[(3-methylphenyl)methyl]piperazine is an organic compound belonging to the piperazine family Piperazines are heterocyclic amines characterized by a six-membered ring containing two nitrogen atoms at opposite positions

Preparation Methods

Synthetic Routes and Reaction Conditions

1-ethyl-4-[(3-methylphenyl)methyl]piperazine can be synthesized through several methods. One common approach involves the reaction of 1-ethylpiperazine with 3-methylbenzyl chloride under basic conditions. The reaction typically proceeds in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-4-[(3-methylphenyl)methyl]piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound to its corresponding amine.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where halogenated reagents replace the hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenated reagents such as bromine or chlorine in the presence of a base.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

1-ethyl-4-[(3-methylphenyl)methyl]piperazine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-ethyl-4-[(3-methylphenyl)methyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its effects fully.

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-4-[(3-methylphenyl)methyl]piperazine
  • 1-ethyl-4-[(4-methylphenyl)methyl]piperazine
  • 1-ethyl-4-[(3-chlorophenyl)methyl]piperazine

Uniqueness

1-ethyl-4-[(3-methylphenyl)methyl]piperazine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the ethyl group and the 3-methylphenyl moiety imparts distinct properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-ethyl-4-[(3-methylphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2/c1-3-15-7-9-16(10-8-15)12-14-6-4-5-13(2)11-14/h4-6,11H,3,7-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBUSHCOBJIVLJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=CC=CC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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